molecular formula C20H24N8 B5297077 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5297077
M. Wt: 376.5 g/mol
InChI Key: FSKVLDBEWFJSNE-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in the presence of a drying agent like magnesium sulfate . This reaction is carried out in methanol at ambient temperature, resulting in the formation of an intermediate N-pyrazolyl imine . Further reactions, including cyclization and amination, lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its tricyclic structure, which combines pyrazole, pyridine, and pyrimidine rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-20(2,3)16-9-14(25-26-16)12-27(4)18-15-11-22-28(5)19(15)24-17(23-18)13-7-6-8-21-10-13/h6-11H,12H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKVLDBEWFJSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C2=NC(=NC3=C2C=NN3C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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